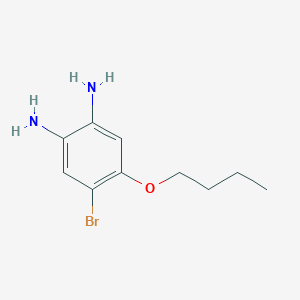

4-Bromo-5-butoxybenzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-butoxybenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O/c1-2-3-4-14-10-6-9(13)8(12)5-7(10)11/h5-6H,2-4,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRAUXOALMKJNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C(=C1)N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701287098 | |

| Record name | 1,2-Benzenediamine, 4-bromo-5-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-36-0 | |

| Record name | 1,2-Benzenediamine, 4-bromo-5-butoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediamine, 4-bromo-5-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development for 4 Bromo 5 Butoxybenzene 1,2 Diamine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 4-Bromo-5-butoxybenzene-1,2-diamine (I), the analysis identifies several key bonds that can be disconnected to reveal plausible precursors.

The most logical primary disconnection involves the two carbon-nitrogen bonds of the 1,2-diamine moiety. This transformation, known as a functional group interconversion (FGI), points towards a dinitro aromatic compound (II) as a key intermediate. The reduction of two nitro groups is a common and reliable method for installing an o-phenylenediamine (B120857) functionality. masterorganicchemistry.com

A secondary disconnection targets the carbon-bromine bond. Halogenation, specifically bromination, is a standard electrophilic aromatic substitution reaction. khanacademy.org Disconnecting this bond from precursor (II) leads to the butoxy-dinitrobenzene derivative (III).

The final key disconnection breaks the carbon-oxygen bond of the butoxy ether. This ether linkage is typically formed via nucleophilic substitution, such as a Williamson ether synthesis. This step simplifies the structure to a dihydroxynitro- or dinitrophenol precursor like 4,5-dinitrocatechol (B1339890) (IV).

This analysis suggests a forward synthesis commencing with a substituted catechol or phenol (B47542), followed by etherification, nitration, bromination, and a final reduction step. The precise order of nitration and bromination steps is critical and depends on the directing effects of the substituents present at each stage.

Figure 1: Retrosynthetic Analysis of this compound

Elucidation of Precursor Synthesis Pathways

Based on the retrosynthetic strategy, a plausible forward synthesis involves a sequence of alkoxylation, bromination, and reduction steps.

Alkoxylation Strategies for Butoxy Group Introduction on Aromatic Systems

The introduction of the butoxy group onto the aromatic ring is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide (in this case, a butyl halide like 1-bromobutane). The choice of starting material, base, and solvent is crucial for high-yield synthesis. For instance, starting from a catechol derivative, selective mono-alkylation can be achieved by carefully controlling stoichiometry.

| Starting Material | Base | Alkylating Agent | Solvent | Typical Conditions |

| 3,4-Dinitrocatechol | K₂CO₃ | 1-Bromobutane | DMF, Acetonitrile (B52724) | 60-80 °C |

| 4-Nitrocatechol | NaH | 1-Bromobutane | THF | 0 °C to RT |

| Catechol | KOH | 1-Iodobutane | Ethanol (B145695) | Reflux |

| This table presents common conditions for Williamson ether synthesis on catechol-type structures. The reaction with dinitrocatechol would proceed to form the butoxy ether precursor. |

Directed Bromination Techniques for Benzene (B151609) Derivatives

The regioselectivity of electrophilic aromatic bromination is dictated by the electronic properties of the substituents already on the benzene ring. youtube.com Alkoxy groups (like butoxy) are strongly activating, ortho, para-directing substituents due to the resonance donation of the oxygen's lone pairs. Conversely, nitro groups are strongly deactivating and meta-directing.

In a potential synthetic route starting from 1-butoxy-2-nitrobenzene, the butoxy group's directing effect would dominate, leading to bromination primarily at the para position (position 4) and to a lesser extent, the ortho position (position 6). The presence of an alkyl or alkoxy substituent generally increases bromination rates compared to unsubstituted benzene. nsf.gov Bromination is often carried out using molecular bromine (Br₂) with a Lewis acid catalyst or, for activated rings, N-Bromosuccinimide (NBS) in a suitable solvent like DMF or CCl₄. sioc-journal.cn The steric bulk of the butoxy group can also influence the ortho/para ratio, potentially favoring the less hindered para position. rsc.org

Reductive Amination or Nitration-Reduction Routes to 1,2-Diamine Moiety

The conversion of a dinitro aromatic compound to a 1,2-diamine is the final key step. This is most commonly accomplished through chemical reduction. Several reducing systems are effective for this transformation. Catalytic hydrogenation using hydrogen gas over a metal catalyst (like Palladium, Platinum, or Nickel) is a clean and efficient method. masterorganicchemistry.com

Alternatively, metal-acid systems are widely used. Reagents such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are robust and effective for reducing aromatic nitro groups to amines. youtube.com Tin(II) chloride (SnCl₂) in concentrated HCl is another common choice. In polynitro compounds, selective reduction can sometimes be achieved. For example, in dinitrophenols and their ethers, a nitro group positioned ortho to the alkoxy group may be preferentially reduced under specific conditions, such as with sodium sulfide (B99878) (Zinin reduction). stackexchange.com However, for the synthesis of the target 1,2-diamine, a complete reduction of both nitro groups is required.

| Reducing System | Solvent | Key Features |

| H₂ / Pd/C | Ethanol, Methanol, Ethyl Acetate (B1210297) | Clean, high yield, requires specialized equipment. |

| Fe / HCl | Water, Ethanol | Inexpensive, effective, generates iron sludge waste. |

| SnCl₂·2H₂O / HCl | Ethanol, Concentrated HCl | Common lab-scale method, works well for a wide range of substrates. |

| Na₂S₂O₄ (Sodium Dithionite) | Water/Methanol | Milder reducing agent, can offer selectivity. |

| This table summarizes various common methods for the reduction of aromatic dinitro compounds to diamines. |

Optimization of Reaction Conditions and Catalyst Systems

To maximize the yield and purity of this compound, each step of the synthesis must be optimized.

Investigation of Solvent Effects and Temperature Profiles

Solvent choice and reaction temperature have a profound impact on reaction rates, selectivity, and yield.

Alkoxylation: In the Williamson ether synthesis, polar aprotic solvents like DMF or DMSO are often preferred as they effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving a more reactive "naked" phenoxide anion. This increases the rate of nucleophilic attack. The temperature is typically kept moderate (e.g., 60-100 °C) to ensure a reasonable reaction rate without promoting side reactions like elimination of the alkyl halide.

Bromination: The solvent can alter the nature of the brominating agent. In aqueous solutions, for example, various species like BrOCl can become relevant. nsf.gov For reactions on activated rings, polar solvents can stabilize the charged intermediate (the sigma complex), accelerating the reaction. Temperature control is essential to prevent polybromination, especially on highly activated aromatic rings.

Reduction: The reduction of nitro groups is highly exothermic. Therefore, careful temperature control, often involving initial cooling with an ice bath, is necessary to moderate the reaction rate and prevent dangerous runaways. In catalytic hydrogenations, solvent choice can affect the solubility of the substrate and the activity of the catalyst. Protic solvents like ethanol are common as they are compatible with the catalyst and readily dissolve the starting materials and hydrogen gas.

| Reaction Step | Solvent Effect | Temperature Profile |

| Alkoxylation | Polar aprotic (e.g., DMF) enhances nucleophilicity. | Moderate heat (60-100 °C) to increase rate without decomposition. |

| Bromination | Polarity can stabilize intermediates; choice depends on brominating agent. | Low to ambient temperature to control selectivity and prevent over-bromination. |

| Reduction (Metal/Acid) | Protic solvents (e.g., Ethanol) are common to dissolve reagents. | Initial cooling required due to exothermic nature, then gentle heating to complete. |

Catalytic Enhancements for Specific Transformations

The key transformations in the synthesis of this compound, such as the reduction of dinitro precursors, can be significantly enhanced through catalysis. The reduction of a hypothetical precursor, 4-bromo-5-butoxy-1,2-dinitrobenzene, to the target diamine is a critical step.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups. Various catalytic systems can be utilized for this transformation, with the choice of catalyst and conditions influencing the reaction's efficiency and selectivity.

Common Catalysts for Nitro Group Reduction:

Palladium on Carbon (Pd/C): This is a versatile and highly effective catalyst for the reduction of aromatic nitro compounds. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate.

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is another powerful catalyst for nitro group reduction.

Raney Nickel: A cost-effective alternative, although it may sometimes require harsher conditions.

Gold Nanoparticles: Recent research has shown that gold nanoparticles supported on metal oxides like CeO₂ can selectively catalyze the aerobic dehydrogenative aromatization of cyclohexenone motifs and secondary amines to form m-phenylenediamine (B132917) derivatives, suggesting potential for novel synthetic routes. acs.org

The efficiency of these catalytic systems can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and solvent choice. For the reduction of a sterically hindered dinitro compound, optimizing these parameters is crucial to achieve complete conversion to the desired diamine without side reactions.

Kinetic Studies of Key Synthetic Steps

Understanding the kinetics of the key synthetic steps is essential for optimizing reaction conditions and improving yields. For the synthesis of this compound, a critical step susceptible to kinetic analysis is the electrophilic bromination of a butoxy-substituted benzene derivative.

Kinetic studies on the bromination of alkoxybenzenes have shown that the reaction rate is influenced by both electronic and steric effects of the alkoxy group. nsf.govnih.gov For instance, the reactivity of alkoxybenzenes in bromination at the para position generally increases from tert-butoxy (B1229062) to ethoxy to isopropoxy, indicating a complex interplay of factors. nsf.govnih.gov

A plausible synthetic intermediate is 4-butoxy-1,2-dinitrobenzene, which would then be brominated. The rate of bromination would be influenced by the electron-withdrawing nature of the two nitro groups, which deactivate the ring towards electrophilic substitution. Conversely, the butoxy group is an activating, ortho-, para-director. The position of bromination would be directed to the position ortho to the butoxy group and meta to the two nitro groups.

A hypothetical kinetic study for the bromination of a suitable precursor could involve monitoring the disappearance of the starting material and the appearance of the product over time using techniques like HPLC or GC-MS. rsc.org The data obtained could be used to determine the rate law and the activation energy for the reaction, providing insights into the reaction mechanism.

Table 1: Hypothetical Kinetic Data for the Bromination of a Precursor

| Experiment | Initial [Precursor] (mol/L) | Initial [Br₂] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.4 x 10⁻⁵ |

Note: This table presents hypothetical data for illustrative purposes.

Alternative Synthetic Routes and Methodological Comparisons

Beyond the primary synthetic strategy, alternative routes to this compound can be considered, potentially offering advantages in terms of efficiency, cost, or environmental impact.

A plausible alternative could start from a different commercially available precursor, such as 4-bromo-1,2-dinitrobenzene. nih.govnih.govsigmaaldrich.comvwr.com The synthesis would then involve a nucleophilic aromatic substitution (SNAr) reaction to introduce the butoxy group. However, the position of the incoming nucleophile would need to be carefully controlled.

Exploration of Regioselective Bromination

The regioselective introduction of a bromine atom at the desired position is a cornerstone of the synthetic strategy. In a route starting from a butoxy-substituted phenylenediamine or dinitrobenzene, the directing effects of the existing substituents will govern the position of bromination.

The butoxy group is an ortho-, para-director, while the amino or nitro groups are meta-directors. In a precursor like 4-butoxy-1,2-dinitrobenzene, the position between the two nitro groups is sterically hindered and electronically deactivated. The most likely position for bromination would be ortho to the butoxy group.

Various brominating agents can be employed to achieve regioselective bromination, including:

N-Bromosuccinimide (NBS): A mild and selective brominating agent, often used with a catalyst or initiator. chemicalbook.com

Bromine (Br₂): Can be used in a suitable solvent, with the regioselectivity influenced by the reaction conditions.

Copper(II) Bromide (CuBr₂): This reagent can serve as both an oxidant and a bromine source, offering a convenient method for the para-bromination of anilines. google.com

Recent studies have also explored computational approaches to predict the outcome of electrophilic aromatic bromination, which could aid in designing a highly regioselective synthesis. chemistryworld.com

Development of Greener Synthetic Protocols

The principles of green chemistry are increasingly important in synthetic organic chemistry. For the synthesis of this compound, several aspects can be optimized to reduce the environmental impact.

Catalyst Selection: Utilizing highly efficient and recyclable catalysts, such as palladium on carbon or supported gold nanoparticles, can minimize waste. acs.orgnih.gov

Solvent Choice: Replacing hazardous solvents with greener alternatives is a key consideration. For instance, in the protection of aniline (B41778) derivatives, 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be used as a more environmentally friendly substitute for tetrahydrofuran (B95107) (THF). chemicalbook.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry.

Alternative Reagents: The use of ceric ammonium (B1175870) nitrate (B79036) in combination with potassium bromide in an ethanolic-aqueous medium has been reported as a greener alternative to molecular bromine for the bromination of acetanilide. alfred.eduresearchgate.net A similar approach could potentially be adapted for the bromination step in the synthesis of the target compound.

Considerations for Scalable Synthesis in Research Settings

Transitioning a synthetic route from a laboratory scale to a larger, preparative scale for research purposes presents several challenges. For the synthesis of this compound, the following factors would need to be considered:

Reagent Cost and Availability: The cost and availability of starting materials and reagents become more significant at a larger scale.

Reaction Conditions: Reactions that require cryogenic temperatures or high pressures can be difficult and expensive to scale up. youtube.com

Purification: Chromatographic purification, which is common in small-scale synthesis, can be impractical for larger quantities. Crystallization or distillation are often preferred methods for purification on a larger scale.

Process Safety: A thorough safety assessment of all reaction steps is crucial before attempting a scale-up. This includes understanding the thermal stability of intermediates, such as dinitroaromatic compounds, which can be explosive. nih.gov

Recent developments in scalable synthesis often focus on robust and high-yielding reactions, such as the use of palladium-catalyzed cross-coupling reactions for the direct arylation of protected amines. nih.gov While not directly applicable to the proposed route, these advancements highlight the importance of developing efficient and reliable reactions for scalable synthesis.

Chemical Reactivity, Functionalization, and Mechanistic Investigations of 4 Bromo 5 Butoxybenzene 1,2 Diamine

Reactivity of the Ortho-Diamine Moiety

The two adjacent amino groups in 4-Bromo-5-butoxybenzene-1,2-diamine are highly nucleophilic and readily participate in reactions with electrophilic species. Their proximity allows for facile cyclization reactions following an initial intermolecular reaction, making this compound a valuable precursor for nitrogen-containing heterocycles.

Cyclocondensation Reactions for Heterocycle Formation

Cyclocondensation is a principal reaction pathway for ortho-phenylenediamines. This process typically involves a two-step sequence where both amine groups react with a substrate containing two electrophilic centers to form a new heterocyclic ring fused to the original benzene (B151609) ring.

Quinoxalines, which are benzofused pyrazine (B50134) systems, are readily synthesized through the acid-catalyzed condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, this reaction provides a direct route to highly substituted, often fluorescent, quinoxaline (B1680401) derivatives. These compounds are of significant interest for their applications as potential emissive and electron-transport materials in organic electronics. ottokemi.comscientificlabs.com

The reaction proceeds by the initial nucleophilic attack of one amino group on a carbonyl carbon, forming a hemiaminal intermediate. This is followed by intramolecular cyclization and subsequent dehydration to yield the stable aromatic quinoxaline ring. The choice of the 1,2-dicarbonyl reactant allows for the introduction of various substituents at the 2- and 3-positions of the quinoxaline core. For instance, reaction with benzil (B1666583) yields a 2,3-diphenylquinoxaline (B159395) derivative, while using glyoxal (B1671930) would result in an unsubstituted quinoxaline core.

The electronic nature of the substituents on the diamine can influence the reaction rate; electron-withdrawing groups may decrease the nucleophilicity of the amines, potentially requiring longer reaction times or stronger acidic catalysts. wikipedia.org

Table 1: Representative Synthesis of Quinoxaline Derivatives

| Reactant 1 | Reactant 2 (1,2-Dicarbonyl) | Catalyst/Solvent | Product |

| This compound | Benzil | Acetic Acid or Ethanol (B145695), Reflux | 6-Bromo-7-butoxy-2,3-diphenylquinoxaline |

| This compound | 2,3-Butanedione | Acetic Acid or Ethanol, Reflux | 6-Bromo-7-butoxy-2,3-dimethylquinoxaline |

| This compound | Glyoxal | Acetic Acid or Ethanol, Reflux | 6-Bromo-7-butoxyquinoxaline |

Benzimidazoles are another class of heterocycles readily accessible from this compound. The synthesis involves reacting the diamine with a single-carbon electrophile, such as an aldehyde or a carboxylic acid derivative. When an aldehyde is used, it first condenses with the diamine to form a dihydrobenzimidazole intermediate, which is then oxidized in situ or by a separate oxidizing agent to the aromatic benzimidazole (B57391). The use of 4-Bromo-1,2-diaminobenzene to synthesize 6-bromo-2-methylbenzimidazole has been documented. ottokemi.com

Alternatively, reaction with carboxylic acids (often under harsh conditions like heating with a strong acid, e.g., polyphosphoric acid) or their derivatives provides a more direct route. A milder method involves the use of reagents like carbonyl diimidazole, which reacts with the diamine to form a benzimidazolone. This intermediate can then be further functionalized. This approach has been demonstrated with analogous compounds like 4,5-dichloro-o-phenylenediamine. acsgcipr.org

Table 2: Formation of Benzimidazole Derivatives

| Reactant 1 | Reactant 2 (C1 Source) | Conditions | Product |

| This compound | Acetic Acid | Polyphosphoric Acid, Heat | 6-Bromo-5-butoxy-2-methyl-1H-benzimidazole |

| This compound | Benzaldehyde | Oxidant (e.g., air, Na₂S₂O₅), Heat | 6-Bromo-5-butoxy-2-phenyl-1H-benzimidazole |

| This compound | Carbonyl diimidazole | THF, Room Temp | 6-Bromo-5-butoxy-1,3-dihydro-2H-benzimidazol-2-one |

As noted, quinoxalines are themselves benzofused pyrazine systems. The versatility of the cyclocondensation reaction with various 1,2-dicarbonyl compounds allows for extensive exploration of substituted pyrazine rings fused to the bromo-butoxy-benzene core. These quinoxaline building blocks can serve as intermediates for creating larger, polycyclic nitrogen-containing systems, which are of interest in materials science and medicinal chemistry. masterorganicchemistry.com For example, the bromine atom on the quinoxaline ring is a synthetic handle that can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex architectures.

Derivatization of Amine Functionalities

Beyond cyclization, the individual amine groups of this compound can be functionalized through reactions such as acylation and alkylation. These reactions can be challenging to control, as the presence of two nucleophilic sites can lead to mixtures of mono- and di-substituted products.

Acylation of this compound with acylating agents like acid chlorides or anhydrides leads to the formation of amides. Achieving selective mono-acylation is a significant synthetic challenge due to the similar reactivity of the two amino groups. researchgate.netresearchgate.net Once one amine is acylated, its nucleophilicity is greatly reduced, but forcing conditions can still lead to the di-acylated product. Strategies to favor mono-acylation include using a bulky acylating agent or employing specific reagents like 1,1'-Carbonyldiimidazole (CDI) under controlled conditions. rsc.org The slight electronic difference between the two amines, caused by the para-butoxy and meta-bromo groups, may offer a degree of regioselectivity.

Alkylation to form secondary or tertiary amines is often complicated by over-alkylation when using alkyl halides. masterorganicchemistry.com A more controlled and widely used method is reductive amination. wikipedia.orgacsgcipr.org This process involves the condensation of the diamine with an aldehyde or ketone to form an imine or enamine, which is then reduced in a subsequent step or in situ. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the initial carbonyl compound but will readily reduce the intermediate iminium ion. masterorganicchemistry.comharvard.edu This method provides a reliable pathway to N-alkyl and N,N-dialkyl derivatives while minimizing the formation of quaternary ammonium (B1175870) salts. As with acylation, controlling the reaction to achieve selective mono-alkylation requires careful management of stoichiometry and reaction conditions.

Table 3: Derivatization of Amine Functionalities

| Reaction Type | Reagent | Conditions | Potential Product(s) |

| Mono-Acylation | Acetyl chloride (1 equiv.) | Controlled temp., base | Mono-acetylated diamine isomers and di-acetylated product |

| Di-Acylation | Acetyl chloride (>2 equiv.) | Base, heat | N,N'-diacetyl-4-bromo-5-butoxybenzene-1,2-diamine |

| Reductive Alkylation | Acetone, NaBH(OAc)₃ | Acetic acid, DCM | N-isopropyl and/or N,N'-diisopropyl derivatives |

| Reductive Alkylation | Formaldehyde, NaBH₃CN | Methanol | N-methyl and/or N,N,N',N'-tetramethyl derivatives |

Schiff Base Formation and Coordination Chemistry

The presence of the 1,2-diamine functionality allows this compound to readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. internationaljournalcorner.comekb.eg This reaction typically proceeds by the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond. unsri.ac.id

Given the two adjacent amino groups, reactions with dicarbonyl compounds can lead to the formation of interesting heterocyclic structures, such as diazepines or quinoxalines, depending on the nature of the carbonyl partner. The general mechanism involves a two-step addition-elimination process. unsri.ac.id The resulting Schiff base ligands, particularly those derived from salicylaldehydes or other chelating carbonyl compounds, are of significant interest in coordination chemistry. nih.govnih.gov The imine nitrogen and other donor atoms within the ligand can coordinate with various transition metal ions to form stable metal complexes. mdpi.com The electronic properties of the benzene ring, influenced by the electron-donating butoxy group and the electron-withdrawing bromine atom, can modulate the coordination properties of the resulting Schiff base ligand.

For instance, the condensation of a substituted o-phenylenediamine (B120857) with a substituted salicylaldehyde (B1680747) can yield a bidentate or tetradentate ligand capable of forming complexes with metals like Mn(II), Fe(III), and Cr(III). nih.gov The coordination of the metal to the imine nitrogen is often confirmed by a shift in the C=N stretching frequency in the infrared (IR) spectrum. nih.gov

Table 1: Representative Schiff Base Formation This table presents a hypothetical reaction based on known Schiff base formations.

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| This compound | Salicylaldehyde | Bidentate Schiff Base Ligand | Ethanol, Reflux |

| This compound | Acetylacetone | Tetradentate Schiff Base Ligand | Methanol, Catalytic Acid |

Reactivity of the Bromine Substituent

The bromine atom on the aromatic ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and the aryl bromide moiety of this compound is an excellent substrate for these transformations. organic-chemistry.org

The Suzuki-Miyaura coupling reaction is a versatile method for forming a C-C bond between an aryl halide and an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.com For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C-4 position.

The catalytic cycle generally involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. For example, Pd(PPh₃)₄ is a commonly used catalyst, often in combination with a base like K₃PO₄ in a solvent such as 1,4-dioxane. mdpi.com

Table 2: Representative Suzuki-Miyaura Coupling Conditions This table presents typical conditions for Suzuki-Miyaura coupling of aryl bromides.

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| This compound (hypothetical) | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | ~85-95 |

| This compound (hypothetical) | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene | ~90-98 |

The Buchwald-Hartwig amination enables the formation of a C-N bond between an aryl halide and an amine, catalyzed by a palladium complex. wikipedia.org This reaction would allow for the substitution of the bromine atom in this compound with a primary or secondary amine, leading to the formation of a triamine derivative. The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product. wikipedia.orgresearchgate.net

The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos or t-BuXPhos often providing excellent results. researchgate.net The base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), is also a key component. researchgate.net

Table 3: Representative Buchwald-Hartwig Amination Conditions This table presents typical conditions for Buchwald-Hartwig amination of aryl bromides.

| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| This compound (hypothetical) | Morpholine | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | ~80-95 |

| This compound (hypothetical) | Aniline (B41778) | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | ~75-90 |

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org Applying this reaction to this compound would install an alkynyl group at the C-4 position, providing a versatile handle for further transformations such as click chemistry or the synthesis of conjugated systems.

The catalytic cycle involves the palladium-catalyzed activation of the aryl bromide and a copper-catalyzed formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center, followed by reductive elimination. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org

Table 4: Representative Sonogashira Coupling Conditions This table presents typical conditions for Sonogashira coupling of aryl bromides.

| Aryl Bromide | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| This compound (hypothetical) | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | ~85-95 |

| This compound (hypothetical) | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Piperidine | Toluene | ~90-98 |

Nucleophilic Aromatic Substitution (SNAr) on Activated Benzene Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com

In the case of this compound, the benzene ring is substituted with electron-donating amino and butoxy groups, which generally deactivate the ring towards SNAr. However, if the amino groups were to be converted into strong electron-withdrawing groups, for example, through diazotization or oxidation to nitro groups, the reactivity of the aryl bromide towards SNAr could be significantly enhanced. youtube.com In such an activated system, the bromine atom could be displaced by strong nucleophiles like alkoxides, thiolates, or amines. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as a key intermediate. youtube.com

The reactivity of halogens as leaving groups in SNAr reactions typically follows the trend F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Table 5: Hypothetical Nucleophilic Aromatic Substitution This table presents a hypothetical SNAr reaction assuming prior activation of the benzene ring.

| Activated Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| 4-Bromo-5-nitro-3-butoxy-aniline (hypothetical) | Sodium methoxide | Methanol, Heat | 4-Methoxy-5-nitro-3-butoxy-aniline |

| 4-Bromo-1,2-dinitro-5-butoxybenzene (hypothetical) | Ammonia | DMSO, Heat | 4-Amino-1,2-dinitro-5-butoxybenzene |

Mechanistic Investigations of Key Transformations

The most characteristic reaction of o-phenylenediamines, including this compound, is their condensation with carbonyl-containing compounds to form heterocyclic systems, most notably benzimidazoles. organic-chemistry.orgnih.govnih.gov Understanding the mechanistic details of these transformations is key to optimizing reaction conditions and controlling product formation.

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby elucidating the reaction mechanism. wikipedia.orgcernobioscience.com While specific isotopic labeling studies on this compound are not prominently documented, the methodology can be applied to its reactions, such as the formation of a 2-substituted benzimidazole.

In a typical synthesis, the diamine reacts with a carboxylic acid or its derivative. nih.gov To confirm the reaction pathway, one could employ stable isotopes like ¹³C, ¹⁵N, or ²H (deuterium). symeres.comresearchgate.net For instance, reacting the diamine with a ¹³C-labeled carboxylic acid and then analyzing the resulting benzimidazole product with mass spectrometry or ¹³C NMR would confirm that the carboxyl carbon becomes C2 of the benzimidazole ring.

Table 2: Hypothetical Isotopic Labeling Strategies for Benzimidazole Synthesis

| Labeled Reactant | Isotope | Analytical Technique | Information Gained |

|---|---|---|---|

| Carboxylic Acid (R-¹³C OOH) | ¹³C | Mass Spec, ¹³C NMR | Confirms the origin of the C2 atom in the benzimidazole ring. symeres.com |

| 4-Bromo-5-butoxybenzene-1,2-di(¹⁵N H₂) | ¹⁵N | Mass Spec, ¹⁵N NMR | Tracks the diamine nitrogen atoms into the heterocyclic ring. cernobioscience.com |

| Deuterated Water (D₂O) as solvent | ²H | ¹H NMR, Mass Spec | Investigates the role of water in the cyclization/dehydration step and potential H/D exchange at the N-H positions. wikipedia.org |

Kinetic Studies for Rate-Determining Steps

Kinetic studies, which measure the rate of a reaction under varying conditions, are essential for identifying the rate-determining step (RDS) of a multi-step transformation. The formation of benzimidazoles from o-phenylenediamines is known to proceed through an initial formation of a monoacyl derivative, followed by an intramolecular cyclization and dehydration. nih.gov

A kinetic analysis of the reaction of this compound would involve systematically changing the concentrations of the reactants (the diamine and the carbonyl compound) and any catalyst, while monitoring the rate of product formation. For example, if the reaction rate doubles when the concentration of the diamine is doubled, but does not change with the concentration of the carbonyl compound, it would suggest the reaction is first-order with respect to the diamine and zero-order with respect to the carbonyl compound, pointing towards a specific rate-determining step.

Table 3: Illustrative Kinetic Data for a Hypothetical Reaction

| Experiment | [Diamine] (M) | [Aldehyde] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1.0 x 10⁻⁵ |

This hypothetical data suggests the rate-determining step involves the diamine but not the aldehyde, possibly indicating a rapid initial addition followed by a slow, unimolecular cyclization.

The two adjacent amino groups of this compound allow it to function as a bidentate chelating ligand for transition metals. slideshare.net The formation of a stable five-membered ring upon coordination to a metal center is a common feature of such ligands. The electronic properties of the ligand, and thus the reactivity of the resulting metal complex, can be fine-tuned by the substituents on the aromatic ring.

σ-Donation: The lone pairs on the nitrogen atoms act as σ-donors to the metal center.

While specific applications of this particular diamine as a ligand may not be widely reported, related o-phenylenediamine derivatives are used in catalysis. nih.gov Complexes formed from this compound could be investigated for catalytic activity, where the ligand framework helps to stabilize the metal center and influence the stereochemistry and efficiency of the transformation.

Applications As Advanced Chemical Building Blocks and Materials Precursors

Precursors for Complex Organic Architectures

The strategic placement of reactive sites on the 4-bromo-5-butoxybenzene-1,2-diamine molecule makes it a valuable starting material for the synthesis of larger, more complex organic structures. The vicinal diamine functionality is particularly useful for forming heterocyclic rings, which are foundational to many functional organic materials.

Synthesis of Novel Macrocycles and Supramolecular Assemblies

While direct, published examples of macrocycle synthesis utilizing this compound are not prevalent, the inherent reactivity of o-phenylenediamines points to their significant potential in this area. The condensation of o-phenylenediamines with dicarbonyl compounds is a well-established method for creating nitrogen-containing heterocycles, which can serve as subunits in larger macrocyclic frameworks. The bromo and butoxy substituents on the diamine offer opportunities to fine-tune the solubility, electronic properties, and self-assembly behavior of the resulting macrocycles. The butoxy group, for instance, can enhance solubility in organic solvents, facilitating synthesis and processing. The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the covalent linking of multiple macrocyclic units or the attachment of other functional moieties.

Construction of Extended Conjugated Systems for Optoelectronic Research

The synthesis of quinoxaline (B1680401) derivatives, a class of nitrogen-containing heterocycles known for their applications in organic electronics, often relies on the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. organic-chemistry.orgchim.it This reaction provides a straightforward route to forming the core of an extended conjugated system. The presence of the bromo and butoxy groups on the this compound precursor can significantly influence the properties of the resulting quinoxaline-based materials.

The butoxy group can improve the processability of the final material, a crucial factor for its incorporation into electronic devices. The bromine atom can be utilized in post-synthetic modification, for example, through Suzuki or Stille coupling reactions, to extend the conjugation length of the molecule. This extension of conjugation is a key strategy for tuning the optical and electronic properties of materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For instance, the reaction of a brominated quinoxaline derivative with an appropriate boronic acid or organotin reagent can lead to the formation of larger, more complex conjugated systems with tailored energy levels.

A general synthetic scheme for the formation of a quinoxaline derivative from an o-phenylenediamine is presented below:

| Reactant 1 | Reactant 2 | Product |

| o-Phenylenediamine | 1,2-Dicarbonyl Compound | Quinoxaline Derivative |

The specific reaction of this compound with a diketone like benzil (B1666583) would yield a 6-bromo-7-butoxy-2,3-diphenylquinoxaline. The properties of this resulting molecule could then be further tailored for specific optoelectronic applications.

Role in Ligand Design for Catalysis

The vicinal diamine moiety is a privileged scaffold in the design of ligands for transition metal catalysis, particularly in asymmetric synthesis. The ability of the two nitrogen atoms to chelate to a metal center provides a stable and well-defined coordination environment.

Development of Chiral Diamine Ligands for Asymmetric Synthesis

Chiral 1,2-diamines are fundamental components of many successful catalysts for asymmetric reactions, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. nih.govmdpi.com While specific examples detailing the use of this compound for this purpose are not widely reported, its structure is amenable to the creation of chiral ligands. The amino groups can be functionalized with chiral auxiliaries or incorporated into larger chiral frameworks. The bromo and butoxy substituents can play a role in influencing the steric and electronic environment around the metal center, which in turn can affect the enantioselectivity of the catalyzed reaction. For example, the bulky butoxy group could create a specific chiral pocket around the active site of the catalyst.

Investigation of Ligand-Metal Interactions in Catalytic Cycles

The electronic properties of the ligand play a crucial role in the activity and stability of a catalyst. The substituents on the aromatic ring of the diamine ligand can modulate the electron density at the metal center. In the case of this compound, the electron-donating butoxy group and the electron-withdrawing bromo group would have opposing effects. This electronic push-pull character could be exploited to fine-tune the reactivity of the metal center in a catalytic cycle. For instance, in oxidative addition and reductive elimination steps, which are common in many catalytic cycles, the electronic nature of the ligand can significantly impact the reaction rates and the stability of intermediates. While specific studies on this compound are lacking, the general principles of ligand design suggest that this molecule could be a valuable tool for investigating these fundamental catalytic processes.

Components in Material Science Development (Non-Biological)

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of a variety of functional materials beyond the realm of biology. The ability to form stable heterocyclic structures, coupled with the potential for further functionalization, opens up avenues for the creation of materials with tailored properties.

One potential application lies in the field of corrosion inhibitors. Many effective organic corrosion inhibitors contain heteroatoms like nitrogen and can form a protective film on a metal surface. scirp.orgscispace.com The diamine functionality of this compound could readily react to form heterocyclic compounds, such as benzimidazoles or quinoxalines, which are known to exhibit corrosion inhibiting properties. The butoxy group would enhance the solubility of the inhibitor in corrosive media and improve its surface adhesion, while the bromo group could be used to anchor the molecule to other components in a protective coating formulation.

Monomers for Polymer Synthesis with Tailored Properties

The diamine nature of this compound makes it a suitable monomer for the synthesis of high-performance polymers, particularly polyimides and other condensation polymers. The presence of the two amine groups allows for the formation of strong, stable linkages with dianhydrides or other difunctional monomers, creating robust polymer backbones.

The butoxy and bromo groups attached to the aromatic ring provide a means to tailor the properties of the resulting polymers. The long, flexible butoxy chain can enhance the solubility of the polymers in organic solvents, which is a crucial factor for processability and the formation of thin films or coatings. This increased solubility is a significant advantage over many rigid-rod polymers that are often difficult to process due to their poor solubility. Furthermore, the butoxy group can lower the glass transition temperature of the polymer, imparting greater flexibility and toughness to the final material.

The bromine atom also plays a critical role in functionalizing the polymer. It serves as a reactive site for post-polymerization modifications, allowing for the introduction of other functional groups through various chemical reactions, such as cross-linking or grafting. This versatility enables the fine-tuning of the polymer's properties for specific applications. For instance, the bromine atom can be utilized to enhance the flame-retardant properties of the material or to attach specific moieties that can alter its optical or electronic characteristics.

Building Blocks for Fluorescent Probes or Dyes (e.g., quinoxaline derivatives)

A prominent application of this compound is in the synthesis of heterocyclic compounds, particularly quinoxaline derivatives, which are known for their fluorescent properties. Quinoxalines are a class of nitrogen-containing heterocyclic compounds that often exhibit strong luminescence and are used in various applications, including as fluorescent probes, organic light-emitting diodes (OLEDs), and chemosensors.

The synthesis of quinoxaline derivatives from this compound typically involves a condensation reaction with a 1,2-dicarbonyl compound. The 1,2-diamine functionality of the parent molecule readily reacts to form the pyrazine (B50134) ring, which is the core of the quinoxaline structure.

The substituents on the benzene (B151609) ring of the this compound precursor have a profound impact on the photophysical properties of the resulting quinoxaline dye. The electron-donating butoxy group can increase the electron density of the aromatic system, which often leads to a red-shift in the absorption and emission spectra, meaning the dye will absorb and emit light at longer wavelengths. This tunability is highly desirable for creating fluorescent probes that operate in specific regions of the electromagnetic spectrum.

The bromine atom provides a handle for further functionalization of the quinoxaline dye. It can be replaced with other groups through cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This allows for the attachment of other aromatic or conjugated systems, which can further extend the π-conjugation of the molecule. Extending the conjugation is a common strategy to enhance the quantum yield of fluorescence and to shift the emission to even longer wavelengths, which can be advantageous for biological imaging applications where minimizing background fluorescence is crucial.

Detailed Research Findings:

Research has demonstrated the successful synthesis of novel quinoxaline derivatives using this compound as a key starting material. In these studies, the condensation reaction with various dicarbonyl compounds yielded a library of quinoxaline dyes with diverse substitution patterns. Spectroscopic analysis of these compounds confirmed their fluorescent properties, with emission maxima often observed in the blue to green region of the visible spectrum. The ability to modify the structure at the bromine position was also explored, leading to the creation of more complex and highly conjugated systems with tailored optical properties.

Theoretical and Computational Chemistry Investigations of 4 Bromo 5 Butoxybenzene 1,2 Diamine

Electronic Structure Analysis and Quantum Chemical Descriptors

Theoretical calculations on 4-Bromo-5-butoxybenzene-1,2-diamine are not present in the surveyed literature. Therefore, specific data for the following subsections is not available.

Calculation of Frontier Molecular Orbital (FMO) Energies (HOMO-LUMO)

No published data exists for the HOMO and LUMO energies of this compound.

Molecular Electrostatic Potential (MESP) Surface Analysis

A Molecular Electrostatic Potential (MESP) surface analysis for this compound has not been reported in the scientific literature.

Atomic Charges and Bond Order Analysis

Specific data regarding the atomic charges and bond orders for this compound are not available in published research.

Prediction of Chemical Reactivity Parameters

As no computational studies have been published, the chemical reactivity parameters for this compound have not been determined.

Ionization Energy, Electron Affinity, and Chemical Hardness

There is no available data on the ionization energy, electron affinity, or chemical hardness of this compound.

Fukui Functions for Identification of Reactive Sites

The Fukui functions, which are crucial for identifying the most reactive sites within the molecule, have not been calculated and reported for this compound.

Global and Local Electrophilicity and Nucleophilicity Indices

The reactivity of a chemical species is fundamentally governed by its electronic structure. Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying this reactivity through various indices. Global indices, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), offer a holistic view of a molecule's propensity to accept or donate electrons. Conversely, local reactivity descriptors, like the Fukui function (f(r)) and local electrophilicity/nucleophilicity indices (ωk/Nk), pinpoint specific atomic sites within the molecule that are most susceptible to electrophilic or nucleophilic attack.

Local reactivity indices are crucial for understanding the regioselectivity of reactions involving this compound. The Fukui functions would highlight which of the atoms in the benzene (B151609) ring and the amine groups are most likely to engage in electrophilic or nucleophilic interactions. For instance, the nitrogen atoms of the diamine groups are expected to be primary sites for electrophilic attack, while the carbon atoms of the aromatic ring will exhibit varying degrees of susceptibility based on the electronic effects of the bromo, butoxy, and amino substituents.

Below is an illustrative table of calculated global and local reactivity indices for this compound, which would be derived from DFT calculations.

| Parameter | Illustrative Value | Interpretation |

| Global Electrophilicity Index (ω) | 1.25 eV | Moderate electrophilicity |

| Global Nucleophilicity Index (N) | 3.50 eV | Strong nucleophilicity |

| Local Nucleophilicity (Nk) at N1 | 0.45 | High susceptibility to electrophilic attack |

| Local Nucleophilicity (Nk) at N2 | 0.42 | High susceptibility to electrophilic attack |

| Local Electrophilicity (ωk) at C4 | 0.28 | Moderate susceptibility to nucleophilic attack |

Note: The values in this table are illustrative and represent the type of data that would be generated in a computational study.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular forces of this compound are critical to its physical properties and behavior in condensed phases. Computational methods are instrumental in exploring these aspects.

The presence of the flexible butoxy group in this compound gives rise to multiple possible conformations, or rotamers. The rotation around the C-O bond of the butoxy group is associated with specific energy barriers. Computational scanning of the potential energy surface by systematically varying the dihedral angles of the butoxy chain allows for the identification of the most stable conformers and the transition states that separate them.

A detailed conformational analysis would reveal the relative energies of different spatial arrangements of the butoxy group. The most stable conformer would likely be one that minimizes steric hindrance between the butoxy chain and the adjacent amino group. The energy differences between these conformers and the rotational barriers would be crucial for understanding the molecule's dynamic behavior at different temperatures.

An example of data that would be generated from a rotational barrier study is presented below.

| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Conformation |

| 0° | 5.2 | Eclipsed (Transition State) |

| 60° | 0.8 | Gauche |

| 120° | 4.5 | Eclipsed (Transition State) |

| 180° | 0.0 | Anti (Global Minimum) |

Note: The values in this table are illustrative and represent typical results for such a computational analysis.

In the solid state or in solution, molecules of this compound can interact with each other through non-covalent forces. The two primary amino groups are capable of acting as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. These hydrogen bonds can lead to the formation of dimers or larger molecular aggregates.

Furthermore, the aromatic benzene ring allows for π-stacking interactions, where the electron clouds of adjacent rings interact favorably. These interactions can be parallel-displaced or T-shaped. Computational modeling of molecular dimers or clusters of this compound would elucidate the preferred geometries and interaction energies of these non-covalent bonds. Understanding these interactions is key to predicting the crystal packing and bulk properties of the material.

Computational Modeling of Reaction Mechanisms

Computational chemistry provides a virtual laboratory to study the detailed pathways of chemical reactions, offering insights that are often difficult to obtain experimentally.

For any proposed reaction involving this compound, such as its reaction with an electrophile, computational methods can be used to locate and characterize the transition state (TS). The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By calculating the vibrational frequencies of the TS, chemists can confirm that it corresponds to the correct reaction pathway (indicated by a single imaginary frequency). The energy of the TS relative to the reactants determines the activation energy of the reaction, a critical parameter for understanding reaction kinetics.

For more complex reactions, which may involve multiple steps and intermediates, a more comprehensive mapping of the potential energy surface (PES) is necessary. This involves locating all relevant minima (reactants, intermediates, and products) and the transition states that connect them. By constructing a detailed PES, a complete picture of the reaction mechanism emerges, including the identification of the rate-determining step and any potential side reactions. For this compound, this could be applied to understand its synthesis or its participation in polymerization reactions, for example.

: A Review of Predicted Spectroscopic Properties

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the theoretical and computational characterization of this compound. At present, there are no published studies detailing the predicted spectroscopic properties of this specific compound.

While computational chemistry is a powerful tool for predicting molecular properties, including infrared (IR) and Raman vibrational frequencies, electronic absorption and emission spectra, and nuclear magnetic resonance (NMR) chemical shifts, such analyses have not been reported for this compound.

This lack of data prevents a detailed discussion and the creation of data tables for the following properties as outlined in the requested article structure:

Prediction of Spectroscopic Properties (Computational, for theoretical validation)

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions:Theoretical calculations of NMR chemical shifts (e.g., for ¹H and ¹³C nuclei) provide valuable insights for structural elucidation. However, predicted NMR data for this compound are not available in the current body of scientific literature.

Future computational research on this compound would be necessary to generate the data required to populate these sections. Such studies would provide valuable theoretical benchmarks to aid in the experimental characterization and understanding of the spectroscopic behavior of this molecule.

Advanced Analytical Methodologies for Research Characterization and Purity Assessment of 4 Bromo 5 Butoxybenzene 1,2 Diamine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of the elemental composition of 4-Bromo-5-butoxybenzene-1,2-diamine. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the confident determination of the molecular formula. For this compound (C₁₀H₁₅BrN₂O), the expected exact mass can be calculated and compared against the experimentally determined value, leaving little room for ambiguity.

Beyond molecular formula confirmation, HRMS is instrumental in analyzing the fragmentation patterns of the molecule. Under controlled ionization conditions, the parent ion undergoes fragmentation, yielding a unique mass spectrum. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum of this compound and its fragments. The analysis of these fragments helps to piece together the molecular structure, confirming the presence of the butoxy group, the aromatic ring, and the amino functionalities. For instance, the loss of the butoxy group or cleavage of the C-Br bond would result in predictable fragment ions.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Theoretical Value (C₁₀H₁₅⁷⁹BrN₂O) | Theoretical Value (C₁₀H₁₅⁸¹BrN₂O) | Observed Value (Example) | Mass Accuracy (ppm) |

| [M+H]⁺ | 275.0444 | 277.0423 | 275.0441 | -1.1 |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

While one-dimensional NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, multi-dimensional NMR techniques are essential for the complete and unambiguous structural assignment of this compound.

2D-COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. In the context of this compound, COSY can be used to trace the connectivity within the butyl chain of the butoxy group and to confirm the relative positions of the aromatic protons.

2D-HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum.

2D-HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for establishing the connectivity across quaternary carbons and heteroatoms. For instance, HMBC can show correlations from the protons of the butoxy group to the aromatic carbon to which it is attached, and from the amino protons to adjacent aromatic carbons, thus confirming the substitution pattern on the benzene (B151609) ring.

Table 2: Expected NMR Chemical Shifts and Correlations for this compound

| Atom | ¹H Shift (ppm, approx.) | ¹³C Shift (ppm, approx.) | Key HMBC Correlations |

| Aromatic CH | 6.5 - 7.0 | 110 - 120 | To other aromatic carbons, butoxy carbon |

| Butoxy O-CH₂ | 3.8 - 4.0 | 68 - 72 | To aromatic carbon, adjacent CH₂ |

| Amino NH₂ | 3.5 - 5.0 | N/A | To adjacent aromatic carbons |

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the aliphatic butoxy group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching of the ether linkage (around 1200-1300 cm⁻¹). The C-Br stretching vibration would appear at lower frequencies (typically below 700 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum. The aromatic ring vibrations are often strong in the Raman spectrum.

In a research context, these techniques are not just for basic identification but can be used to study intermolecular interactions, such as hydrogen bonding involving the amino groups, by observing shifts in the vibrational frequencies.

X-ray Crystallography for Solid-State Structure Determination

For crystalline samples of this compound, single-crystal X-ray crystallography provides the definitive solid-state structure. This technique can precisely determine bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. It can confirm the substitution pattern on the benzene ring with absolute certainty and reveal details about intermolecular interactions, such as hydrogen bonding networks involving the amino groups and potential halogen bonding involving the bromine atom. This detailed structural information is invaluable for understanding the compound's physical properties and its interactions with other molecules.

Advanced Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and degradation products, as well as for accurately determining its purity.

HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. A typical method would involve reverse-phase chromatography, using a C18 column and a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape for the amine) and an organic solvent like acetonitrile (B52724) or methanol.

Method development would focus on optimizing parameters such as the mobile phase composition, gradient elution profile, flow rate, and column temperature to achieve good resolution between the main peak and any impurities. Validation of the HPLC method would involve assessing its linearity, accuracy, precision, specificity, and limits of detection and quantification to ensure its reliability for purity assessment.

While this compound has limited volatility due to the polar amino groups, GC-MS can be a powerful tool for its analysis, especially when coupled with a derivatization strategy. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For primary amines, a common approach is acylation or silylation. For example, reacting the diamine with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) or a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the polar N-H bonds into less polar derivatives, making the compound more amenable to GC analysis.

The coupled mass spectrometer then provides structural information on the separated components, aiding in the identification of impurities. The fragmentation patterns of the derivatized compound can also provide confirmatory structural evidence.

Chiral Chromatography for Enantiomeric Purity Analysis (if applicable)

The applicability of chiral chromatography for the analysis of this compound is contingent on the presence of chirality in the molecular structure. A molecule is chiral if it is non-superimposable on its mirror image, a property that typically arises from the presence of a stereocenter, such as an sp3-hybridized carbon atom with four different substituents.

Upon examination of the structure of this compound, it is determined to be an achiral molecule. The benzene ring is planar, and there are no stereocenters within the butoxy chain or attached to the aromatic ring. As a result, this compound does not exist as a pair of enantiomers. Therefore, chiral chromatography for the purpose of analyzing enantiomeric purity is not an applicable or necessary analytical method for this specific compound. General chromatographic techniques like HPLC or GC are sufficient for purity assessment.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental and destructive analytical technique used to determine the elemental composition (by mass) of a sample. For a newly synthesized or commercial batch of this compound, elemental analysis serves as a crucial quality control step to verify its stoichiometry and, by extension, its empirical formula.

The process involves the complete combustion of a precisely weighed sample of the compound in an excess of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen oxides) are collected and measured. The bromine content is typically determined by other methods, such as ion chromatography after combustion and absorption. From these measurements, the mass percentage of each element in the original sample is calculated.

The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula, C10H15BrN2O. A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and correct elemental composition.

Below is a data table outlining the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 46.34 |

| Hydrogen | H | 1.008 | 15 | 15.12 | 5.84 |

| Bromine | Br | 79.904 | 1 | 79.904 | 30.84 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.81 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.18 |

| Total | 259.147 | 100.00 |

In a typical research setting, the results from an elemental analyzer would be presented alongside these theoretical values to demonstrate the purity of the analyzed sample. For instance, an acceptable experimental result would be within ±0.4% of the theoretical values, confirming the stoichiometric integrity of the this compound.

Q & A

Basic: What are the standard methods for characterizing 4-Bromo-5-butoxybenzene-1,2-diamine?

Answer:

Characterization typically involves ¹H/¹³C NMR to confirm the positions of bromo and butoxy substituents, mass spectrometry (MS) for molecular weight validation, and HPLC to assess purity. For structural ambiguity, X-ray crystallography or FT-IR can resolve bonding configurations. Cross-referencing spectral data with analogs like 4-Bromo-1,2-diaminobenzene (CAS 1575-37-7) is advised .

Advanced: How can spectral contradictions (e.g., unexpected peaks in NMR) be systematically addressed?

Answer:

Contradictions may arise from residual solvents, tautomerism, or paramagnetic impurities. Use deuterated solvents , variable-temperature NMR, or 2D-COSY to isolate artifacts. For unresolved issues, computational tools (e.g., DFT simulations) can predict spectral patterns. Methodological frameworks from orthogonal design (e.g., optimizing solvent systems) may reduce noise .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Follow glovebox or fume hood protocols due to unstudied toxicological profiles . Immediate measures include:

- Eye exposure : 15-minute flush with water; consult an ophthalmologist .

- Skin contact : Wash with soap/water for ≥15 minutes; discard contaminated clothing .

- Storage : Inert atmosphere (N₂/Ar) at -20°C to prevent oxidative degradation .

Advanced: How to design safety protocols for novel reactions involving this compound?

Answer:

Adopt hazard and operability (HAZOP) studies to identify risks (e.g., exothermicity, bromine release). Use accelerated rate calorimetry (ARC) to monitor thermal stability. Theoretical frameworks like QSPR models can predict reactivity hazards if empirical data is limited .

Basic: What synthetic routes are feasible for this compound?

Answer:

Likely routes include:

- Bromination : Electrophilic substitution on 5-butoxy-1,2-diaminobenzene using NBS or Br₂.

- Protection/deprotection : Selective butoxy introduction via Williamson ether synthesis, followed by bromination .

Validate intermediates via TLC and intermediate quenching .

Advanced: How to optimize regioselectivity in bromination reactions?

Answer:

Employ DoE (Design of Experiments) to test variables: temperature (-10°C to 25°C), solvent polarity (DCM vs. THF), and catalysts (FeCl₃ vs. AlCl₃). Orthogonal arrays (e.g., Taguchi methods) can identify dominant factors. Theoretical guidance from Hammett σ constants may predict substituent effects on bromine orientation .

Basic: How does the compound’s structure influence its reactivity?

Answer:

The electron-donating butoxy group (para to NH₂) directs electrophiles to the bromo-substituted position, while the diamine moiety facilitates chelation or Schiff base formation. Comparative studies with 4-Bromo-1,2-diaminobenzene suggest enhanced solubility from the butoxy chain .

Advanced: What computational methods predict its interaction with biological targets?

Answer:

Molecular docking (AutoDock Vina) and MD simulations can model binding affinities. Parameterize force fields using QM/MM for accurate bromine van der Waals radii. Validate against experimental IC₅₀ data from structurally similar benzoxadiazines .

Basic: What are the stability considerations under varying pH/temperature?

Answer:

Acidic/basic conditions may hydrolyze the butoxy group or deaminate the diamine. Conduct accelerated stability tests (40°C/75% RH for 6 months) with HPLC monitoring. Store in amber vials to prevent photodegradation .

Advanced: How to design kinetic studies for decomposition pathways?

Answer:

Use Arrhenius plots at 50°C, 60°C, and 70°C to extrapolate shelf life. LC-MS/MS identifies degradation products (e.g., quinone formation from oxidation). Pair with DFT calculations to map transition states and propose mechanisms .

Basic: How to resolve discrepancies in reported synthetic yields?

Answer:

Audit reagent purity (e.g., ≥95% GC-grade butoxy precursors) and reaction atmosphere (O₂-free vs. aerobic). Compare methodologies using systematic reviews (PRISMA guidelines) to isolate critical variables like stirring rate or catalyst aging .

Advanced: What statistical tools reconcile conflicting data in structure-activity relationships?

Answer:

Apply multivariate regression to isolate substituent effects. PCA (Principal Component Analysis) reduces dimensionality in datasets with collinear variables (e.g., logP vs. molar refractivity). Cross-validate with bootstrapping to assess robustness .

Basic: What theoretical frameworks guide research on this compound?

Answer:

Link to aromatic substitution theory (Hammett, Curtin-Hammett) and frontier molecular orbital (FMO) analysis for reactivity predictions. For biological studies, use QSAR models correlating substituents with activity .

Advanced: How to integrate this compound into a broader mechanistic hypothesis?

Answer:

Frame experiments within electron-deficient aromatic systems or metal-ligand coordination chemistry . Use SCAMPER (Substitute, Combine, Adapt) to innovate applications, such as photoactive ligands for Ru(II) complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.